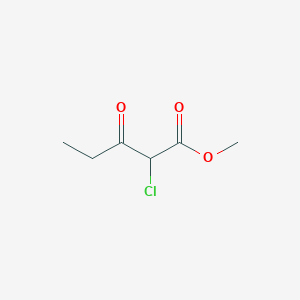

Methyl 2-chloro-3-oxopentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKDHMCNAMQTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337847 | |

| Record name | Methyl 2-chloro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114192-09-5 | |

| Record name | Methyl 2-chloro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloro-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of Methyl 2-chloro-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of methyl 2-chloro-3-oxopentanoate, a halogenated β-keto ester of interest in organic synthesis and potential pharmaceutical applications. This document compiles available data on its chemical and physical properties, synthesis, and spectroscopic characteristics. Due to the limited availability of experimental structural and detailed spectroscopic data in the public domain, this guide also outlines general reactivity pathways for α-chloro β-keto esters, offering insights into the potential chemical behavior of the title compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related molecules.

Chemical Identity and Physical Properties

This compound is a derivative of pentanoic acid characterized by a chlorine atom at the α-position and a ketone at the β-position relative to the ester carbonyl group. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H9ClO3 | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 114192-09-5 | [1] |

| InChI Key | HQKDHMCNAMQTFI-UHFFFAOYSA-N | [1] |

| SMILES | CCC(=O)C(C(=O)OC)Cl | [1] |

| Physical Form | Liquid | [2] |

| Boiling Point | 77-79 °C at 13 hPa | |

| Density | 1.199 g/mL at 20 °C |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the chlorination of a β-keto ester precursor.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Procedure

The synthesis of this compound is achieved through the chlorination of methyl 3-oxopentanoate using sulfuryl chloride. The following protocol is based on a reported procedure[1]:

Materials:

-

Methyl 3-oxopentanoate (104 g, 0.8 mol)

-

Sulfuryl chloride (108 g, 0.8 mol)

-

Toluene (500 ml)

Procedure:

-

A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.

-

The solution is cooled to a temperature between 0 and 5 °C.

-

Sulfuryl chloride is added dropwise to the cooled solution.

-

Following the addition, the reaction mixture is stirred at room temperature overnight.

-

The toluene is removed by evaporation.

Yield:

The reported yield for this procedure is 131.6 g (100% of the theoretical yield) of the title compound[1].

Structural and Spectroscopic Data

Spectroscopic Data Summary

The following table summarizes the types of spectroscopic data available for this compound in public databases.

| Spectroscopic Technique | Database Reference | Notes |

| ¹³C Nuclear Magnetic Resonance (NMR) | SpectraBase | Data available but not detailed in search results. |

| Infrared (IR) Spectroscopy | SpectraBase | Vapor phase IR spectrum available but not detailed. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | NIST | Top three peaks reported at m/z = 57, 29, and 27. |

Mass Spectrometry Fragmentation

The most abundant fragment ions observed in the mass spectrum of this compound are at m/z values of 57, 29, and 27. A plausible fragmentation pattern is outlined below:

Caption: Plausible MS fragmentation of this compound.

Reactivity and Potential Signaling Pathways

Direct experimental evidence for the involvement of this compound in specific biological signaling pathways is not documented in the available literature. However, the chemical reactivity of the α-chloro β-keto ester functional group suggests a susceptibility to nucleophilic attack. This reactivity could be a basis for interaction with biological nucleophiles, a common mechanism for the activity of many bioactive compounds.

General Reactivity with Nucleophiles

The presence of the electron-withdrawing carbonyl and ester groups enhances the electrophilicity of the α-carbon, making it a target for nucleophilic substitution. A general workflow for the reaction of an α-chloro β-keto ester with a nucleophile is depicted below.

Caption: General nucleophilic substitution at the α-carbon.

This reactivity is a key consideration for its potential biological activity and in designing synthetic pathways utilizing this compound as an intermediate.

Conclusion

This compound is a halogenated keto-ester with well-defined physical properties and a straightforward synthetic route. While detailed experimental structural and spectroscopic data are not fully available in the public domain, existing database entries provide a foundational understanding of its chemical nature. The inherent reactivity of the α-chloro β-keto ester moiety suggests its potential as a versatile intermediate in organic synthesis and as a candidate for further investigation in drug discovery and development, particularly in contexts where covalent modification of biological targets is a desired mechanism of action. Further research is warranted to fully elucidate its three-dimensional structure, detailed spectroscopic profile, and biological activity.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-chloro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of methyl 2-chloro-3-oxopentanoate. The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this halogenated β-keto ester. This guide includes tabulated physical and chemical properties, a detailed experimental protocol for its synthesis, and general procedures for its characterization using modern spectroscopic techniques. Furthermore, a key reaction pathway, the Favorskii rearrangement, is discussed and visualized. Safety and handling information is also provided.

Chemical and Physical Properties

This compound is a halogenated β-keto ester with the molecular formula C₆H₉ClO₃.[1] Its chemical structure and key physical properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 114192-09-5 | [1] |

| Molecular Formula | C₆H₉ClO₃ | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| Canonical SMILES | CCC(=O)C(C(=O)OC)Cl | [1] |

| InChI Key | HQKDHMCNAMQTFI-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 77-79 °C at 13 hPa | [2] |

| Density | 1.199 g/mL at 20 °C | [2] |

| Flash Point | 100 °C |

Synthesis and Purification

The primary synthetic route to this compound involves the chlorination of the corresponding β-keto ester, methyl 3-oxopentanoate.

Experimental Protocol: Synthesis

A detailed procedure for the synthesis of this compound is described as follows[3]:

Materials:

-

Methyl 3-oxopentanoate (104 g, 0.8 mol)

-

Sulfuryl chloride (108 g, 0.8 mol)

-

Toluene (500 ml)

Procedure:

-

A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.

-

The solution is cooled to a temperature between 0 and 5 °C using an ice bath.

-

Sulfuryl chloride is added dropwise to the cooled solution.

-

Following the addition, the reaction mixture is stirred at room temperature overnight.

-

Toluene is subsequently removed by evaporation under reduced pressure to yield the title compound.

This procedure reports a quantitative yield of this compound[3].

Purification

While the synthesis protocol suggests that evaporation of the solvent yields the product, for applications requiring high purity, further purification may be necessary. Common methods for the purification of liquid organic compounds such as β-keto esters include:

-

Vacuum Distillation: Given the provided boiling point of 77-79 °C at 13 hPa, vacuum distillation is a suitable method for purifying this compound from less volatile impurities.[2]

-

Column Chromatography: Silica gel column chromatography can be employed for the purification of β-keto esters.[4] Due to the potential for keto-enol tautomerism, which can affect peak shape in chromatography, careful selection of the mobile phase and temperature may be required for optimal separation.[5]

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic methods. While specific spectral data is not detailed in the readily available literature, general protocols for the analysis of similar compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H and ¹³C NMR:

-

Prepare a solution of the sample (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire the spectrum on a suitable NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected ¹H NMR Spectral Features:

-

A triplet and a quartet corresponding to the ethyl group protons.

-

A singlet for the methyl ester protons.

-

A singlet for the α-chloro proton.

Expected ¹³C NMR Spectral Features:

-

Resonances for the carbonyl carbons of the ketone and ester.

-

A resonance for the carbon bearing the chlorine atom.

-

Resonances for the carbons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy

General Protocol for Liquid Samples:

-

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film of the liquid.

-

Mount the plates in the spectrometer and acquire the spectrum.

Expected IR Spectral Features:

-

A strong, sharp absorption band in the range of 1730–1750 cm⁻¹ corresponding to the C=O stretching of the ester.

-

Another strong absorption band for the C=O stretching of the ketone, likely at a slightly lower wavenumber.

-

C-H stretching and bending vibrations in the appropriate regions.

-

A C-Cl stretching vibration, which is typically found in the fingerprint region.

Mass Spectrometry (MS)

General Protocol for GC-MS:

-

Dissolve the sample in a volatile organic solvent.

-

Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The compound will be separated from other components on the GC column and then ionized and fragmented in the mass spectrometer.

Expected Mass Spectral Features:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.59 g/mol ).

-

Isotope peaks for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Fragmentation patterns characteristic of β-keto esters, such as loss of the methoxy group or cleavage adjacent to the carbonyl groups.

Reactivity

As an α-halo-β-keto ester, this compound is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of multiple functional groups. A key reaction of α-halo ketones is the Favorskii rearrangement.

Favorskii Rearrangement

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a carboxylic acid derivative. In the case of this compound, treatment with a base such as an alkoxide would be expected to yield a rearranged ester product. The mechanism is thought to proceed through a cyclopropanone intermediate.

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Favorskii Rearrangement Mechanism

Caption: Proposed Favorskii Rearrangement Mechanism.

Safety and Handling

This compound is classified as an irritant.[1]

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable bifunctional compound with well-defined chemical and physical properties. Its synthesis is straightforward, and it serves as a precursor for further chemical transformations, most notably the Favorskii rearrangement. This guide provides essential technical information for researchers and scientists working with this compound, though a lack of publicly available detailed spectroscopic data and biological activity information is noted. Careful adherence to safety protocols is essential when handling this irritant.

References

- 1. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 114192-09-5 [m.chemicalbook.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

Technical Guide: Physicochemical Properties and Synthetic Context of CAS 114192-09-5 (Methyl 2-chloro-3-oxopentanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 114192-09-5, Methyl 2-chloro-3-oxopentanoate. This compound is a functionalized organic molecule of interest in synthetic chemistry, particularly as a potential intermediate in the preparation of more complex molecules. While a direct synthetic link to the specific complex molecule 1-((4-(3-(4-iodophenyl)-1H-pyrazol-4-yl)piperidino)methyl)cyclohexene hydrochloride was not established in the available literature, the pyrazole core of this second molecule is a key feature in many biologically active compounds. Therefore, this guide also explores the general synthesis and biological significance of pyrazole derivatives, providing valuable context for researchers in drug discovery and development.

Physicochemical Properties of this compound

This compound is a liquid organic compound. A summary of its key physical and chemical properties is presented below.

Table 1: Physical Properties of CAS 114192-09-5

| Property | Value |

| Appearance | Colorless to light yellow transparent liquid |

| Molecular Formula | C₆H₉ClO₃ |

| Molecular Weight | 164.59 g/mol |

| Density | 1.199 g/mL at 20 °C |

| Boiling Point | 77-79 °C at 13 hPa |

| Flash Point | 100 °C |

| Refractive Index | 1.434 |

Table 2: Chemical Properties and Safety Information for CAS 114192-09-5

| Property | Description |

| Chemical Reactivity | The molecule contains a chlorine atom, a carbonyl group, and an ester group, making it chemically reactive. The chlorine is susceptible to nucleophilic substitution. The carbonyl group can participate in condensation and addition reactions. The ester group can undergo hydrolysis, alcoholysis, and aminolysis. |

| Purity | Commercially available with a purity of 98% or higher. |

| Uses | Primarily used as a pharmaceutical intermediate and as a reagent in organic synthesis research. |

| Storage | Should be sealed and stored in a cool, dry, well-ventilated area away from fire and heat sources. Direct sunlight should be avoided. |

| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |

Experimental Protocols for Property Determination

The following are generalized experimental protocols for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus: A round-bottom flask, heating mantle, distillation head, thermometer, condenser, and receiving flask are assembled for simple distillation.

-

Procedure:

-

The liquid sample (e.g., 10 mL) is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.[1]

-

-

Note: For accuracy, the atmospheric pressure should be recorded as the boiling point varies with pressure.

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

An empty, dry graduated cylinder is weighed on an analytical balance.

-

A known volume of the liquid is carefully added to the graduated cylinder.

-

The graduated cylinder containing the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid (final weight - initial weight) by the volume measured.

-

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale.

-

The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

-

Synthetic Context: Pyrazole Derivatives

General Synthesis of Pyrazoles

A prevalent method for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This versatile approach allows for the introduction of various substituents on the pyrazole ring.

Caption: General workflow for pyrazole synthesis.

This synthetic strategy is fundamental in medicinal chemistry for creating libraries of pyrazole-containing compounds for biological screening.

Biological Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4][5]

Signaling Pathway Context: Kinase Inhibition

Many pyrazole-containing compounds function as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. Pyrazole derivatives have been designed to target specific kinases, thereby modulating these pathways.

Caption: Inhibition of a kinase cascade by a pyrazole derivative.

The ability of pyrazole derivatives to act as kinase inhibitors underscores their therapeutic potential and makes them an important area of research for drug development professionals. For instance, some pyrazole derivatives have been investigated as inhibitors of p38 MAP kinase, which is involved in inflammatory responses.[6]

Conclusion

This compound (CAS 114192-09-5) is a reactive organic intermediate with well-defined physicochemical properties. While its direct application in the synthesis of the complex pyrazole-containing molecule mentioned was not confirmed, the broader context of pyrazole chemistry is of significant interest to the pharmaceutical sciences. The synthetic accessibility of the pyrazole core and the diverse biological activities of its derivatives, particularly as kinase inhibitors, ensure that this class of compounds will remain a focal point of research and development in the quest for new therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-chloro-3-oxopentanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-3-oxopentanoate is a versatile halogenated β-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a reactive α-chloro group and two carbonyl functionalities, make it a key building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in pharmaceutical and medicinal chemistry research. Detailed experimental protocols, data summaries, and visualizations of reaction pathways are presented to facilitate its use in the laboratory.

Introduction

α-Halo-β-keto esters are a class of organic compounds characterized by the presence of a halogen atom at the α-position relative to a ketone and a β-position relative to an ester. This arrangement of functional groups imparts a high degree of reactivity, making them valuable synthons for the construction of diverse molecular architectures. This compound, with its ethyl ketone and methyl ester moieties, is a prime example of this class of compounds and holds significant potential for applications in drug discovery and development. The strategic placement of the chlorine atom allows for facile nucleophilic substitution or elimination reactions, while the dicarbonyl system is amenable to a wide range of condensation reactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 2-chloro-3-oxovalerate, Pentanoic acid, 2-chloro-3-oxo-, methyl ester | [1] |

| CAS Number | 114192-09-5 | [1] |

| Molecular Formula | C₆H₉ClO₃ | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 77-79 °C at 13 hPa | [3] |

| Density | 1.199 g/mL at 20 °C | [3] |

| SMILES | CCC(=O)C(C(=O)OC)Cl | [1] |

| InChI | InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | [1] |

Synthesis

The most common and efficient method for the synthesis of this compound is the direct α-chlorination of the corresponding β-keto ester, methyl 3-oxopentanoate, using a suitable chlorinating agent.

Experimental Protocol: Chlorination of Methyl 3-oxopentanoate

This protocol is based on a procedure reported in the Open Reaction Database.[4]

Materials:

-

Methyl 3-oxopentanoate (104 g, 0.8 mol)

-

Sulfuryl chloride (108 g, 0.8 mol)

-

Toluene (500 ml)

Procedure:

-

A solution of methyl 3-oxopentanoate in toluene is cooled to 0-5 °C in an ice bath.

-

Sulfuryl chloride is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

Toluene is removed by evaporation under reduced pressure to yield the crude product.

Results: This reaction typically proceeds with a high yield, often approaching 100%, providing this compound as the final product.[4]

Synthesis Workflow

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the interplay of its three functional groups. The α-chloro position is susceptible to nucleophilic attack, while the dicarbonyl moiety provides a scaffold for the construction of various heterocyclic systems.

Synthesis of Pyrazole Derivatives

The reaction of β-keto esters with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazolones.[4] this compound can serve as a precursor to a 1,3-dicarbonyl system suitable for this transformation. The reaction likely proceeds through an initial nucleophilic substitution of the chloride followed by cyclization and dehydration to form the pyrazolone ring.

Proposed Reaction Pathway for Pyrazolone Synthesis

Synthesis of Pyridazinone Derivatives

Similarly, this compound can be a precursor for the synthesis of pyridazinone derivatives. The reaction of 1,4-dicarbonyl compounds with hydrazines is a common route to pyridazines. While this compound is a 1,3-dicarbonyl compound, its reaction with certain reagents could potentially lead to a 1,4-dicarbonyl intermediate or a related reactive species that can then cyclize with hydrazine.

Proposed Reaction Pathway for Pyridazinone Synthesis

Potential Biological Activity and Drug Development Applications

While specific biological activity data for this compound itself is not widely available in the public domain, the heterocyclic scaffolds that can be synthesized from it, such as pyrazolones and pyridazinones, are known to possess a broad range of pharmacological properties.

-

Pyrazolone Derivatives: This class of compounds has been reported to exhibit analgesic, antipyretic, anti-inflammatory, antibacterial, and antifungal activities.[5] Notably, the pyrazolone derivative edaravone (5-methyl-1-phenyl-2-pyrazolin-3-one) is used in clinical practice.

-

Pyridazinone Derivatives: Pyridazinone-containing molecules have shown a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] Some pyridazinone derivatives have also been investigated for their cardiovascular effects.

The potential for this compound to serve as a starting material for the synthesis of novel, biologically active pyrazolone and pyridazinone derivatives makes it a compound of significant interest for drug discovery and development programs. The straightforward synthesis of these heterocyclic systems allows for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Safety Data Summary

| Hazard Statement | GHS Classification |

| H315 | Skin corrosion/irritation (Category 2) |

| H319 | Serious eye damage/eye irritation (Category 2A) |

| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible and highly reactive building block with significant potential in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its ability to serve as a precursor to pyrazolone and pyridazinone scaffolds makes it a valuable tool for researchers in medicinal chemistry and drug development. This guide provides the foundational knowledge, including synthesis protocols and key data, to enable the effective utilization of this versatile compound in the pursuit of novel therapeutic agents. Further research into the specific applications and biological activities of derivatives of this compound is warranted and expected to yield valuable insights.

References

- 1. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities : Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 2-Chloro-3-Oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

While direct quantitative spectroscopic data for methyl 2-chloro-3-oxopentanoate is not available from the conducted search, the following tables summarize the types of spectra that have been recorded for this compound, as indicated by various chemical databases. Researchers requiring precise spectral assignments are advised to consult specialized spectroscopic databases or acquire the data experimentally.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Table 3: Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| Data not available | - |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | - |

Experimental Protocols

A documented method for the synthesis of this compound has been reported. The following protocol is based on the available literature and provides a clear pathway for the preparation of this compound.

Synthesis of this compound

-

Materials:

-

Methyl 3-oxopentanoate

-

Sulfuryl chloride (SO₂Cl₂)

-

Toluene

-

-

Procedure:

-

A solution of methyl 3-oxopentanoate (0.8 mol) in toluene (500 ml) is prepared in a suitable reaction vessel.

-

The solution is cooled to a temperature range of 0 to 5 °C using an ice bath.

-

Sulfuryl chloride (0.8 mol) is added dropwise to the cooled solution.

-

Following the addition, the reaction mixture is stirred at room temperature overnight to ensure the completion of the reaction.

-

The toluene is subsequently removed by evaporation under reduced pressure.

-

The final product, this compound, is obtained. The reported yield for this procedure is approximately 100% (131.6 g).

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Reactivity of Alpha-Chloro Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Alpha-chloro beta-keto esters are a class of highly versatile synthetic intermediates, prized for their unique reactivity which stems from the strategic placement of three key functional groups: an ester, a ketone, and an alpha-halogen. This trifecta of functionality allows for a diverse range of chemical transformations, making these compounds valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of their synthesis, core reactivity, reaction mechanisms, and applications, supported by experimental data and protocols.

Synthesis of Alpha-Chloro Beta-Keto Esters

The primary method for synthesizing α-chloro β-keto esters is the direct chlorination of the parent β-keto ester. The α-proton of a β-keto ester is acidic and can be removed by a base to form an enolate, which then reacts with an electrophilic chlorine source.

Recent advancements have focused on developing highly enantioselective methods. Phase-transfer catalysis using Cinchona-derived catalysts has proven effective, yielding products with high enantiomeric excess (ee).[1][2]

Typical Chlorination Workflow

Caption: General workflow for the synthesis of α-chloro β-keto esters.

Core Reactivity and Key Reactions

The reactivity of α-chloro β-keto esters is dominated by the interplay between the carbonyl groups, the acidic α-proton (if present), and the leaving group ability of the chlorine atom.

While the chlorine atom occupies one α-position, the other α'-position (between the carbonyls) is highly acidic. Deprotonation with a suitable base generates an enolate that can act as a nucleophile in alkylation and arylation reactions.

Alkylation: The enolate readily reacts with alkyl halides in an SN2 fashion. Phase-transfer catalysis is often employed to achieve high yields and enantioselectivity in these alkylations.[3][4][5][6]

Arylation: Palladium-catalyzed cross-coupling reactions are a common method for the α-arylation of carbonyl compounds, including β-keto esters.[7][8] These methods provide access to a wide range of β-aryl α-keto esters.[9]

Table 1: Asymmetric Alkylation of β-Keto Esters

| Entry | Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-(ethoxycarbonyl)-1-tetralone | Benzyl bromide | Cinchonium salt | 92 | 84 | [3] |

| 2 | 2-(ethoxycarbonyl)-1-tetralone | p-Nitrobenzyl bromide | Cinchonium salt | 95 | 96 | [3] |

| 3 | Ethyl 2-oxocyclohexanecarboxylate | Benzyl bromide | Cinchona derivative | 98 | 98 |[4] |

The carbonyl carbon is an electrophilic center and can be attacked by strong nucleophiles.[10][11] Furthermore, the chlorine atom can be displaced by nucleophiles, although this is often preceded by or in competition with other reaction pathways.

Biocatalytic Reductions: A significant reaction is the stereoselective reduction of the ketone functionality. Reductases from baker's yeast (Saccharomyces cerevisiae) have been successfully used to reduce α-chloro β-keto esters, providing access to two of the four possible α-chloro β-hydroxy ester diastereomers with high optical purity.[12][13] This is particularly useful in drug synthesis for creating specific stereocenters.

The most characteristic reaction of α-halo ketones, including α-chloro β-keto esters, is the Favorskii rearrangement.[14] This reaction occurs in the presence of a base (like an alkoxide or hydroxide) and results in a rearranged carboxylic acid derivative.[15][16] For cyclic substrates, this rearrangement leads to a ring contraction, which is a powerful tool for synthesizing strained ring systems like cubane.[17][18]

The mechanism involves the formation of a cyclopropanone intermediate.[15][18]

Favorskii Rearrangement Mechanism

Caption: Mechanism of the Favorskii rearrangement.

When enolizable α'-hydrogens are absent, the reaction may proceed through a "quasi-Favorskii" or "pseudo-Favorskii" mechanism involving a benzilic acid-type rearrangement.[15][16]

The dual functionality of these molecules makes them excellent precursors for intramolecular cyclization reactions to form heterocyclic and carbocyclic systems. For instance, the dianion of an ω-halo-β-keto ester can undergo intramolecular alkylation to yield macrocyclic β-keto lactones.[19] Other cyclization reactions can lead to the formation of β-hydroxyketo esters.[20]

Applications in Drug Development

The synthetic utility of α-chloro β-keto esters makes them important intermediates in pharmaceutical development. The α-chloro ketone moiety is a precursor to hydroxyethylamine isosteres, which are key subunits in many protease inhibitors, including those targeting HIV protease and renin.[21] The ability to stereoselectively introduce substituents and reduce the ketone allows for the precise construction of chiral building blocks essential for creating enantiomerically pure drug candidates.

Experimental Protocols

-

A mixture of the β-keto ester substrate (0.2 mmol), a Cinchona-based catalyst (0.001 mmol, 0.5 mol%), and solid potassium fluoride (KF, 2 equivalents) is stirred in toluene (1 mL) at room temperature for 20 minutes.

-

The mixture is then cooled to the appropriate temperature (e.g., 0 °C).

-

N-chlorosuccinimide (NCS, 0.21 mmol) is added in one portion.

-

The reaction is conducted for 5–80 minutes at this temperature and then quenched with a saturated ammonium chloride solution.

-

The product is extracted with ethyl acetate (2 x 10 mL), and the combined organic layers are dried over Na₂SO₄ and concentrated.

-

The crude product is purified by flash chromatography to yield the α-chloro β-keto ester.

Table 2: Data for Asymmetric α-Chlorination [2]

| Substrate | Time (min) | Yield (%) | ee (%) |

|---|---|---|---|

| Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate | 5 | 99 | 97 |

| Ethyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate | 10 | 99 | 96 |

| Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 30 | 99 | 93 |

-

A solution of the α-chloro ketone substrate (197 mmol, 1.0 eq) in anhydrous diethyl ether (150 mL) is transferred via cannula to a freshly prepared solution of sodium methoxide in methanol (from Na, 2.2 eq, in 200 mL anhydrous MeOH) at 0 °C under an argon atmosphere.

-

The resulting white slurry is warmed to ambient temperature.

-

The flask is equipped with a reflux condenser and placed in a preheated oil bath at 55 °C.

-

The reaction mixture is stirred at 55 °C for 4 hours before being cooled back to ambient temperature and then to 0 °C in an ice bath.

-

The reaction is diluted with diethyl ether and quenched by the careful addition of saturated aqueous NH₄Cl.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.

-

The crude residue is purified via SiO₂ flash chromatography to afford the rearranged ester product (example yield: 78%).

Conclusion

Alpha-chloro beta-keto esters are powerful and versatile intermediates in modern organic synthesis. Their reactivity is characterized by the ability to undergo selective transformations at multiple sites, including the α-position, the carbonyl group, and through characteristic rearrangements like the Favorskii reaction. The development of stereoselective methods for their synthesis and subsequent reactions has further enhanced their value, particularly in the field of drug discovery and development, where precise control over molecular architecture is paramount. This guide highlights the core principles of their reactivity, providing a foundational understanding for researchers aiming to leverage these valuable building blocks in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. aklectures.com [aklectures.com]

- 6. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ester - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 16. drhnsp.org [drhnsp.org]

- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 18. adichemistry.com [adichemistry.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Cyclization reactions leading to beta-hydroxyketo esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN1466561A - Process for the preparation of a chloroketones - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-chloro-3-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-chloro-3-oxovalerate (CAS No. 114192-09-5) is a reactive α-chloro-β-keto ester of significant interest in organic synthesis. Its polyfunctional nature, incorporating an ester, a ketone, and a reactive chlorine atom, makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic compounds relevant to medicinal chemistry. This document provides a comprehensive characterization of the compound, including its physicochemical properties, a detailed synthesis protocol, an overview of its chemical reactivity with an experimental example, and a general workflow for its characterization.

Chemical Identity and Physicochemical Properties

Methyl 2-chloro-3-oxovalerate, also known by its IUPAC name methyl 2-chloro-3-oxopentanoate, is typically a colorless to light yellow liquid.[1] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 114192-09-5 | [2][3] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₉ClO₃ | [2][3] |

| Molecular Weight | 164.59 g/mol | [2][3] |

| InChIKey | HQKDHMCNAMQTFI-UHFFFAOYSA-N | [3] |

| SMILES | CCC(=O)C(C(=O)OC)Cl | [3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 77-79 °C @ 13 hPa | [1][2][4][5] |

| Density | 1.199 g/mL @ 20 °C | [2][6][7] |

| Refractive Index | 1.434 | [1][4] |

| Flash Point | 100 °C | [1][2][4] |

| pKa (Predicted) | 7.78 ± 0.46 | [1][2] |

Synthesis of Methyl 2-chloro-3-oxovalerate

The compound is readily synthesized via the α-chlorination of its parent β-keto ester, methyl 3-oxopentanoate. A high-yield procedure has been described using sulfuryl chloride as the chlorinating agent.[8]

-

Materials:

-

Methyl 3-oxopentanoate (104 g, 0.8 mol)

-

Sulfuryl chloride (108 g, 0.8 mol)

-

Toluene (500 mL)

-

-

Procedure:

-

A solution of methyl 3-oxopentanoate in toluene is prepared in a suitable reaction vessel.

-

The solution is cooled to a temperature between 0 and 5 °C using an ice bath.

-

Sulfuryl chloride is added dropwise to the cooled solution, maintaining the temperature.

-

Following the addition, the reaction mixture is stirred at room temperature overnight to ensure complete reaction.

-

Toluene is removed from the reaction mixture by evaporation under reduced pressure.

-

-

Yield: The process yields 131.6 g of the title compound, representing a quantitative (100%) yield.[8]

Chemical Reactivity and Applications

The chemical properties of methyl 2-chloro-3-oxovalerate are dictated by its functional groups. The molecule's reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals.[1] The chlorine atom is susceptible to nucleophilic substitution, the ketone can undergo condensation and addition reactions, and the ester group can be hydrolyzed or aminolyzed.[1] A common application is its use in the synthesis of pyrazole and imidazole heterocycles, which are core structures in many drug candidates.[9][10]

This reaction demonstrates the reactivity of the ketone functional group towards a nucleophile, a key step in building more complex molecules.

-

Materials:

-

Methyl 2-chloro-3-oxovalerate (840 mg)

-

Methyl hydrazinocarboxylate (482 mg)

-

Tetrahydrofuran (THF) (10 mL)

-

-

Procedure:

-

Methyl 2-chloro-3-oxovalerate is added to a solution of methyl hydrazinocarboxylate in THF.

-

The reaction mixture is stirred at room temperature for 19 hours.

-

The mixture is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography to yield methyl (3E)-2-chloro-3-(methoxycarbonylhydrazono)pentanoate.

-

Analytical Characterization

A full characterization of a newly synthesized batch of methyl 2-chloro-3-oxovalerate would follow a standard analytical workflow. While literature and patents confirm that the structure has been verified using standard spectroscopic methods (NMR, MS, IR), publicly accessible, detailed spectra are scarce.[3][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show signals for the methyl ester protons, the ethyl group protons (a triplet and a quartet), and a singlet for the α-chloro proton. ¹³C NMR would confirm the presence of carbonyl carbons (ketone and ester), the carbon bearing the chlorine, and the aliphatic carbons.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of groups like -OCH₃, -COOCH₃, and the ethyl ketone moiety.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands characteristic of C=O stretching for both the ketone and the ester functionalities.[3]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used during handling.

Table 3: GHS Hazard Information [3]

| Code | Hazard Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 114192-09-5 [m.chemicalbook.com]

- 3. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. labnovo.com [labnovo.com]

- 6. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 7. all.biz [all.biz]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. EP3871673A1 - Novel indazole compound or salt thereof - Google Patents [patents.google.com]

- 10. WO2018210992A1 - Pyrimidine derivatives - Google Patents [patents.google.com]

- 11. WO2024079623A1 - Tricyclic compounds and their uses - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 2-chloro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl 2-chloro-3-oxopentanoate (CAS No: 114192-09-5), a chemical intermediate used in various research and development applications. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a flammable and toxic liquid that can cause severe skin and eye irritation. It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to handle it appropriately.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

2.1. Handling

All work with this substance should be conducted in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or mists and prevent contact with skin and eyes. Engineering controls, such as explosion-proof electrical and ventilating equipment, should be used. Use only non-sparking tools and take precautionary measures against static discharge.

2.2. Storage

Keep the container tightly closed in a dry and well-ventilated place. Store away from heat, sparks, open flames, and other ignition sources. The storage area should be locked up or accessible only to qualified or authorized personnel.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) conforming to EN166. |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |

| Skin and Body Protection | Complete suit protecting against chemicals, Flame retardant antistatic protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

First Aid Measures

In the event of exposure, immediate medical attention is required. The following first aid measures should be taken:

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| In Case of Skin Contact | Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician. |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1] Wear self-contained breathing apparatus for firefighting if necessary. Vapors are heavier than air and may travel along the ground and flash back.

5.2. Accidental Release

For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, wear appropriate PPE, contain the spill, and collect for disposal. Prevent entry into waterways, sewers, basements, or confined areas.

Toxicological Information

While detailed experimental protocols for toxicity studies are not publicly available, the GHS classification indicates that this compound is toxic if swallowed or inhaled and causes severe skin and eye irritation.

Table 4: Toxicological Profile

| Endpoint | Result |

| Acute Oral Toxicity | Toxic (Category 3) |

| Acute Inhalation Toxicity | Toxic (Category 3) |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) |

| Respiratory Irritation | May cause respiratory irritation (Category 3) |

No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard identification to emergency response.

References

In-Depth Technical Guide: GHS Hazards of Methyl 2-chloro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted GHS hazards associated with methyl 2-chloro-3-oxopentanoate. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates information from structurally similar compounds and standardized testing protocols to offer a thorough understanding for researchers, scientists, and professionals in drug development.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1]

Table 1: GHS Hazard Summary for this compound [1]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation. |

Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in safety data sheets and on the ECHA C&L Inventory.[1]

Toxicological Data Summary

Table 2: GHS Hazards and Toxicity Data for Structural Analogs

| Compound | CAS Number | GHS Hazards | Available Quantitative Data |

| This compound | 114192-09-5 | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1] | No data available |

| Ethyl 2-chloro-3-oxopentanoate | 24045-73-6 | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2] | No data available |

| Methyl 2-chloroacetoacetate | 4755-81-1 | Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal)[3] | LD50 (mouse, ingestion): 240 mg/kg[4] |

| Methyl 2-methyl-3-oxopentanoate | 17422-12-7 | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Flam. Liq. 4[5] | No specific values found |

Note: The absence of a chlorine atom in methyl 2-methyl-3-oxopentanoate may significantly alter its toxicological profile.

Experimental Protocols for Hazard Determination

The GHS classifications for this compound are based on standardized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals. Below are summaries of the methodologies for the relevant hazard classifications.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline determines the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[6][7][8][9]

-

Test Animal: Albino rabbit.[7]

-

Procedure: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for a 4-hour exposure period.[6][9] An untreated area of the skin serves as a control.[7]

-

Observations: The skin is evaluated for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9] Observations can continue for up to 14 days to assess the reversibility of the effects.[7][10]

-

Scoring: Skin reactions are scored based on a standardized grading system. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[7]

Caption: Workflow for OECD Guideline 404 (Acute Dermal Irritation).

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce irritation or damage to the eye.[11][12]

-

Test Animal: Albino rabbit.[12]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[12] The other eye remains untreated and serves as a control.[12] The test is typically performed sequentially, starting with one animal.[12]

-

Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[11][12] The observation period can extend up to 21 days to assess reversibility.[11]

-

Scoring: Ocular lesions are scored using a standardized system. The severity and reversibility of the observed effects determine the classification.[12]

Caption: Workflow for OECD Guideline 405 (Acute Eye Irritation).

OECD Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards arising from short-term exposure to a substance via inhalation.[13][14][15][16] It can be used to determine the LC50 (median lethal concentration).[15][16]

-

Test Animal: The preferred species is the rat.[17]

-

Procedure: Animals are exposed to the test substance, typically as a vapor or aerosol, in an inhalation chamber for a defined period, usually 4 hours.[15][16][17] The test can be conducted using a traditional protocol with multiple concentration groups or a concentration x time (C x t) protocol.[13][15][17]

-

Observations: Animals are observed for at least 14 days for signs of toxicity, including changes in breathing, behavior, and body weight.[13][15][17] A gross necropsy is performed on all animals at the end of the study.[13][15]

-

Endpoint: The primary endpoint is mortality, which is used to calculate the LC50. Clinical observations and pathological findings contribute to the overall hazard assessment, including respiratory tract irritation.[16]

Caption: Workflow for OECD Guideline 403 (Acute Inhalation Toxicity).

Plausible Signaling Pathway for Toxicity

While a specific signaling pathway for the toxicity of this compound has not been elucidated, its chemical structure as an α-chloro-β-ketoester suggests a high potential for reactivity with biological nucleophiles. This reactivity is a likely driver of its irritant properties. Two primary mechanisms can be proposed:

-

Nucleophilic Substitution: The chlorine atom at the alpha position is a good leaving group, making the carbon susceptible to nucleophilic attack by amino or thiol groups on proteins.

-

Michael Addition: The α,β-unsaturated character of the enol form of the β-ketoester can act as a Michael acceptor, reacting with biological nucleophiles.

These reactions can lead to covalent modification of proteins, disrupting their function and triggering cellular stress and inflammatory responses, which manifest as irritation.

Caption: Plausible mechanism of irritancy for this compound.

Conclusion and Recommendations for Safe Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. While specific quantitative toxicity data is lacking, its chemical structure suggests a high reactivity that warrants careful handling. Professionals working with this compound should adhere to the following recommendations:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid direct contact with skin and eyes. Prevent the generation of aerosols or vapors.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Given the data gaps, further toxicological testing would be necessary for a comprehensive risk assessment, especially for applications involving significant potential for human exposure.

References

- 1. This compound | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-chloroacetoacetate | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 10. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. eurolab.net [eurolab.net]

- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of C₆H₉ClO₃ Isomers

The chemical formula C₆H₉ClO₃ represents a class of chlorinated β-keto esters that have become crucial building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery and seminal syntheses of its most prominent isomers: ethyl 2-chloroacetoacetate and ethyl 4-chloroacetoacetate. The document details the foundational experimental protocols, presents comparative quantitative data, and illustrates the synthetic pathways for an audience of researchers, scientists, and drug development professionals.

Ethyl 2-chloroacetoacetate: The α-Chlorinated Isomer

Ethyl 2-chloroacetoacetate (α-chloroacetoacetate) is a versatile reagent valued for its dual reactive centers, enabling the construction of complex molecular architectures. Its discovery is rooted in the late 19th-century explorations of halogen chemistry on activated methylene compounds.

Discovery and First Synthesis

The first definitive synthesis of ethyl 2-chloroacetoacetate can be traced back to the work of M. Conrad and M. Guthzeit in 1882. Their method, a direct chlorination of ethyl acetoacetate, laid the groundwork for future production. The fundamental approach involves the reaction of ethyl acetoacetate with a chlorinating agent, a process that has been refined over the past century but remains conceptually the same. Modern methods commonly employ sulfuryl chloride (SO₂Cl₂) for its reliability and efficiency.

Experimental Protocols

1.2.1 First Synthesis by Conrad and Guthzeit (1882) - Reconstructed Protocol

The original 19th-century protocols often lacked the detailed precision of modern reports. The following is a reconstructed protocol based on the typical practices of the era and the reaction described.

-

Preparation: A flask was charged with ethyl acetoacetate.

-

Chlorination: A stream of dry chlorine gas was passed through the ethyl acetoacetate. The reaction was likely monitored by the change in weight of the apparatus to gauge the uptake of chlorine.

-

Workup: The resulting crude product was subjected to distillation to separate the desired ethyl 2-chloroacetoacetate from unreacted starting material and byproducts, such as the dichlorinated species.

1.2.2 Modern Synthesis via Sulfuryl Chloride

This protocol is representative of current laboratory-scale preparations.[1]

-

Charging the Reactor: A reactor is charged with ethyl acetoacetate as the raw material.

-

Cooling: The ethyl acetoacetate is cooled to a temperature between -5°C and 10°C.

-

Addition of Chlorinating Agent: Sulfuryl chloride is added dropwise to the cooled ethyl acetoacetate.

-

Reaction: After the addition is complete, the mixture's temperature is slowly raised to 20-25°C and held for approximately 4 hours to ensure the reaction goes to completion.

-

Gas Removal: Following the reaction, the pressure is slowly reduced to vacuum to remove residual acidic gases (HCl and SO₂), which are typically absorbed in a caustic scrubber.

-

Purification: The remaining crude product is purified by vacuum distillation to yield high-purity ethyl 2-chloroacetoacetate.[1]

Synthesis Workflow

Caption: Modern synthesis workflow for Ethyl 2-chloroacetoacetate.

Quantitative Data

| Property | Value | Reference / Notes |

| Molecular Formula | C₆H₉ClO₃ | - |

| Molecular Weight | 164.59 g/mol | - |

| Appearance | Clear, bright yellow liquid | [2] |

| Boiling Point | 200°C (decomposes) | [2] |

| 107°C / 14 mmHg | [3] | |

| Density | 1.19 g/mL at 25°C | [2][3] |

| Water Solubility | 17 g/L (20°C) | [2] |

| Typical Modern Yield | >90% | Dependent on specific patented process.[1] |

Ethyl 4-chloroacetoacetate: The γ-Chlorinated Isomer

Ethyl 4-chloroacetoacetate (γ-chloroacetoacetate) is another critical isomer, widely used as an intermediate in the synthesis of cardiovascular drugs and antibiotics. Its synthesis presents a different challenge: avoiding chlorination at the more reactive α-position.

Discovery and First Synthesis

The first documented synthesis of ethyl 4-chloroacetoacetate was reported by G. Hamel in 1921. Hamel's method involved the reaction of ethyl chloroacetate with magnesium, followed by hydrolysis. This approach cleverly circumvents the issue of regioselectivity by building the carbon skeleton from a pre-chlorinated starting material. While effective, this method faced challenges with yield and the hazardous nature of the ether solvents used.

The dominant modern industrial synthesis avoids this issue by starting with diketene. This process involves the chlorination of diketene to form 4-chloroacetoacetyl chloride, which is then immediately esterified with ethanol to produce the final product.

Experimental Protocols

2.2.1 First Synthesis by Hamel (1921) - Reconstructed Protocol

This protocol is based on the description of Hamel's work, which is a variation of the Reformatsky reaction.

-

Activation: Magnesium turnings were activated in a flask, likely with a small amount of iodine.

-

Reaction: A solution of ethyl chloroacetate in anhydrous ether was added to the activated magnesium. The reaction would initiate to form the magnesium enolate of ethyl acetate.

-

Condensation: Another equivalent of ethyl chloroacetate was added, which would then be attacked by the enolate to form the carbon backbone.

-

Hydrolysis: The reaction mixture, containing the magnesium salt of the product, was carefully hydrolyzed with dilute acid (e.g., sulfuric acid) while cooling.

-

Extraction and Purification: The organic layer was separated, washed, dried, and the solvent was removed. The final product was purified by vacuum distillation. This early procedure was noted for producing yields around 56%.

2.2.2 Modern Industrial Synthesis via Diketene

This protocol describes a common continuous or batch process used in industry.[4]

-

Chlorination: A solution of diketene in a solvent (e.g., dichloromethane) is prepared and cooled to between -20°C and -10°C in a chlorination reactor.

-

Chlorine Gas Introduction: Chlorine gas is bubbled through the cooled diketene solution. The reaction temperature is carefully controlled and maintained between -15°C and 0°C.

-

Esterification: The reaction mixture, now containing 4-chloroacetoacetyl chloride, is transferred to an esterification reactor. Absolute ethanol is added.

-

Reaction and Neutralization: The esterification reaction is allowed to proceed, often with a slight temperature increase to 15-25°C. After completion, the acidic mixture is neutralized with an alkaline solution.

-

Purification: The solvent is removed by distillation, and the resulting crude ethyl 4-chloroacetoacetate is purified by vacuum rectification to achieve high purity (>97%).[4]

Synthesis Workflow

Caption: Modern industrial synthesis of Ethyl 4-chloroacetoacetate.

Quantitative Data

| Property | Value | Reference / Notes |

| Molecular Formula | C₆H₉ClO₃ | - |

| Molecular Weight | 164.59 g/mol | |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 97-99°C / 10 mmHg | - |

| Density | 1.218 g/cm³ | |

| Flash Point | 97°C | |

| Hamel Synthesis Yield | ~56% | - |

| Modern Diketene Yield | >97% | With optimized continuous processes.[4] |

Conclusion

The history of C₆H₉ClO₃ synthesis showcases a classic progression in chemical manufacturing, from foundational laboratory discoveries to highly optimized industrial processes. The initial synthesis of ethyl 2-chloroacetoacetate through direct chlorination and ethyl 4-chloroacetoacetate via a Grignard-like reaction established the feasibility of creating these valuable isomers. Over time, driven by the demand from pharmaceutical and other industries, these methods evolved into more efficient, safer, and higher-yielding processes, such as those utilizing sulfuryl chloride and diketene. This technical overview provides professionals in the field with a concise reference to the origins and key methodologies for producing these vital chemical intermediates.

References

- 1. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]

- 4. EP2702032B1 - Process for the production of 4-chloroacetoacetyl chloride, 4-chloroacetoacetic acid esters, amides and imides - Google Patents [patents.google.com]

Tautomerism in Methyl 2-chloro-3-oxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in methyl 2-chloro-3-oxopentanoate. Due to the limited availability of specific experimental data for this compound, this guide leverages detailed spectroscopic and computational data from its close structural analog, methyl 2-chloroacetoacetate, to provide a robust framework for understanding its tautomeric behavior. This guide covers the structural aspects of the tautomers, the influence of substituents and solvents on the equilibrium, and detailed experimental and computational methodologies for characterization.

Introduction to Tautomerism in β-Ketoesters

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). In β-ketoesters, such as this compound, this equilibrium is particularly significant due to the formation of a conjugated system and the potential for intramolecular hydrogen bonding in the enol tautomer. The position of this equilibrium is sensitive to various factors, including the electronic and steric nature of substituents, solvent polarity, and temperature.

The presence of an electron-withdrawing chloro group at the α-position is expected to influence the acidity of the α-proton and the stability of the resulting enolate and enol forms, thereby affecting the keto-enol equilibrium.

Tautomeric Forms of this compound